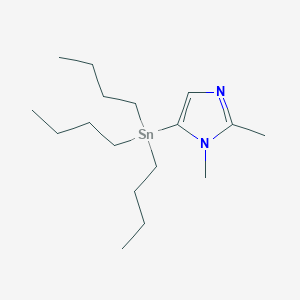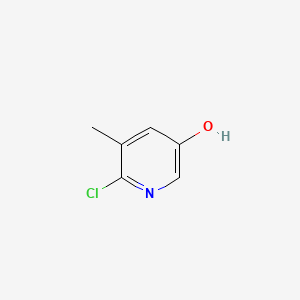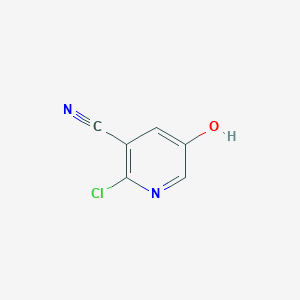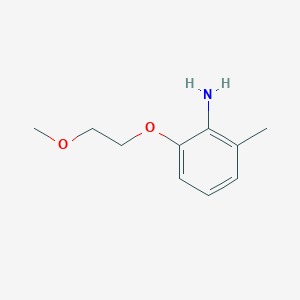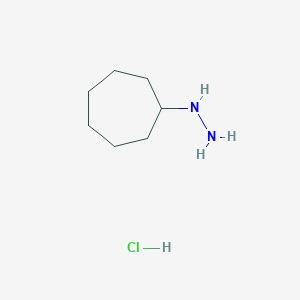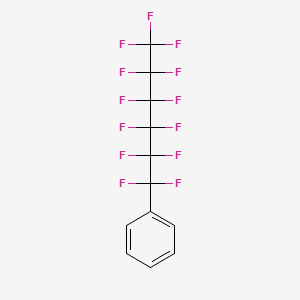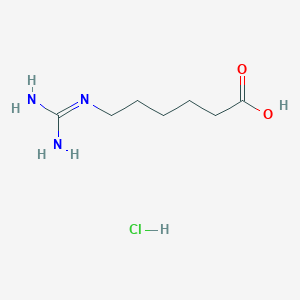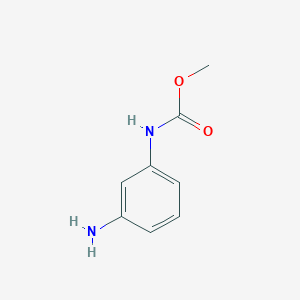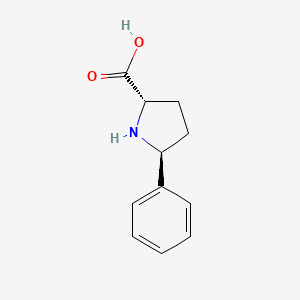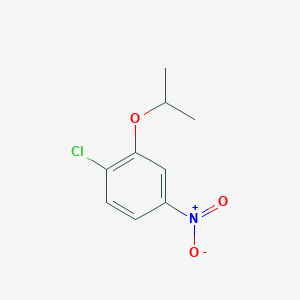
7-Cloro-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
7-Chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10ClN and a molecular weight of 167.63500 . It is a derivative of tetrahydroquinoline, a class of compounds that form an important part of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years due to their potential as precursors for various alkaloids displaying multifarious biological activities . Various synthetic strategies have been developed for constructing the core scaffold of these compounds . For instance, a new 1,2,3,4-tetrahydroquinoline hybrid of ibuprofen was synthesized by acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a chlorine atom at the 7th position . Tetrahydroquinolines are a class of isoquinoline alkaloids, which are a large group of natural products .
Physical and Chemical Properties Analysis
7-Chloro-1,2,3,4-tetrahydroquinoline is a solid compound. It should be stored in a dark place, sealed in dry conditions, and at room temperature . The exact boiling point, melting point, and density are not available in the search results .
Aplicaciones Científicas De Investigación
Síntesis de 3-amino-1,2,4-triazoles N1-sustituidos regioselective
7-Cloro-1,2,3,4-tetrahidroquinolina se puede utilizar en la síntesis de 3-amino-1,2,4-triazoles N1-sustituidos regioselective. Este método permite una síntesis rápida con diversidad estructural, lo cual es crucial para crear compuestos con actividad biológica potencial .
Aplicaciones agroquímicas
Este compuesto encuentra uso en el campo agroquímico debido a sus propiedades estructurales. Puede ser un precursor o un ingrediente activo en la formulación de productos agroquímicos .
Campo farmacéutico
En los productos farmacéuticos, this compound es valiosa por sus posibles actividades biológicas contra varios patógenos y trastornos neurodegenerativos. Sirve como un intermedio clave en la síntesis de compuestos medicinales .
Campo de los colorantes
La estructura única del compuesto lo hace adecuado para su uso en la industria de los colorantes. Puede contribuir al desarrollo de nuevos colorantes con propiedades específicas para diversas aplicaciones .
Actividad antimicrobiana y antimalárica
Estudios recientes se han centrado en la síntesis de nuevos derivados de this compound para evaluar sus actividades antimicrobianas y antimaláricas. Esto destaca su importancia en el desarrollo de tratamientos para enfermedades infecciosas .
Actividad anticancerígena
El compuesto también se ha estudiado por sus posibles propiedades anticancerígenas. Al crear nuevos derivados y evaluar su eficacia contra las células cancerosas, los investigadores pretenden desarrollar nuevas terapias contra el cáncer .
Safety and Hazards
The safety information for 7-Chloro-1,2,3,4-tetrahydroquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Direcciones Futuras
The future directions for research on 7-Chloro-1,2,3,4-tetrahydroquinoline and similar compounds could involve the development of new synthetic strategies and the exploration of their biological potential. The C(1)-functionalization of tetrahydroquinolines via multicomponent reactions is one area that has been highlighted recently . Additionally, the biological potential of tetrahydroisoquinoline analogs and their structural–activity relationship (SAR) could be further explored .
Mecanismo De Acción
Target of Action
Tetrahydroquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s worth noting that tetrahydroquinolines can act as inhibitors of radical chain oxidation of organic compounds
Biochemical Pathways
Given the potential antioxidant properties of tetrahydroquinolines , it’s plausible that this compound could impact pathways related to oxidative stress and radical chain oxidation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-1,2,3,4-tetrahydroquinoline is currently unavailable. The compound is a solid at room temperature and should be stored in a dark, dry place . These characteristics may influence its bioavailability and pharmacokinetics.
Result of Action
Given the potential antioxidant properties of tetrahydroquinolines , it’s possible that this compound could help to mitigate oxidative stress at the molecular and cellular levels.
Action Environment
The compound’s stability may be affected by exposure to light, hence the recommendation to store it in a dark place .
Propiedades
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEIRFXVLXAKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516324 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90562-35-9 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the biphenyl group in (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline?
A2: The research states that the biphenyl group occupies an axial position relative to the tetrahydroquinoline ring system []. Additionally, the two rings of the biphenyl group are nearly coplanar, with a dihedral angle of 2.65° between them []. This information contributes to understanding the overall three-dimensional structure of the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

